N-Methyl-L-DOPA N-Methyl-L-DOPA N-methyl-L-dopa is the L-enantiomer of N-methyldopa. It derives from a L-dopa. It is an enantiomer of a N-methyl-D-dopa. It is a tautomer of a N-methyl-L-dopa zwitterion.
Brand Name: Vulcanchem
CAS No.: 70152-53-3
VCID: VC21129123
InChI: InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1
SMILES: CNC(CC1=CC(=C(C=C1)O)O)C(=O)O
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

N-Methyl-L-DOPA

CAS No.: 70152-53-3

Cat. No.: VC21129123

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-L-DOPA - 70152-53-3

Specification

Description N-methyl-L-dopa is the L-enantiomer of N-methyldopa. It derives from a L-dopa. It is an enantiomer of a N-methyl-D-dopa. It is a tautomer of a N-methyl-L-dopa zwitterion.
CAS No. 70152-53-3
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name (2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid
Standard InChI InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1
Standard InChI Key QZIWDCLHLOADPK-ZETCQYMHSA-N
Isomeric SMILES CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O
SMILES CNC(CC1=CC(=C(C=C1)O)O)C(=O)O
Canonical SMILES CNC(CC1=CC(=C(C=C1)O)O)C(=O)O

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